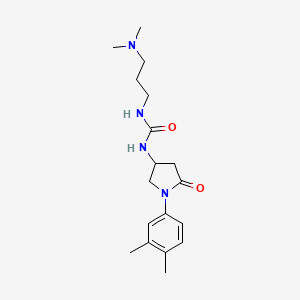

methyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis

The molecular structure is often determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and identifying the products formed in various reactions .Physical and Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, density, and reactivity with other substances .科学的研究の応用

Green Synthetic Approaches

A simple and efficient synthetic protocol for the synthesis of methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo [4′,3′:5,6] pyrano[2,3-d] pyrimidine-3-carboxylate derivatives via a one-pot four-component reaction catalyzed by L-Proline has been successfully developed. This new protocol produces derivatives in good to excellent yields, highlighting operational simplicity, high yields, use of a metal-free catalyst, easy work-up procedure, and a greener method that avoids toxic catalysts and hazardous solvents (Yadav et al., 2021).

Antimicrobial and Anticancer Potential

A series of novel pyrazole derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds were evaluated for their in vitro antimicrobial and anticancer activity, with some exhibiting higher anticancer activity than doxorubicin, a reference drug. Most of the newly synthesized compounds have shown good to excellent antimicrobial activity (Hafez et al., 2016).

Advancements in Ultrasound Irradiation Synthesis

A series of 14 ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was synthesized from the cyclocondensation reaction under ultrasound irradiation with high regioselectivity and in 71-92% yields. This methodology significantly reduced reaction times, with the compounds obtained after irradiation for 10-12 min. The structural support for the ethyl 1H-pyrazole-3-carboxylates was provided by crystallographic data (Machado et al., 2011).

Molecular Docking and Antimicrobial Agents

New 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine, were synthesized and evaluated for their anticancer activity against 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Compound 6(d) showed the highest potency, and all compounds demonstrated notable antibacterial and antifungal activities. Molecular docking studies indicated potential utilization of these compounds to help overcome microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 1-(3,4-dichlorophenyl)-4-formylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O3/c1-19-12(18)11-7(6-17)5-16(15-11)8-2-3-9(13)10(14)4-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUBWMYHADYOLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1C=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2531070.png)

![3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2531071.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B2531074.png)

![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)

![7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2531081.png)

![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2531085.png)

![2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2531088.png)